The table below summarizes the core identifying information for this compound.
| Property | Description |
|---|---|
| Common Name | This compound (also known as 3-caproyl propionic acid) [1] |
| Chemical Formula | C₉H₁₆O₃ [1] |
| Average Mass | 172.2240 Da [1] |
| Monoisotopic Mass | 172.10994 Da [1] |
| IUPAC Name | This compound [1] |
| SMILES | CCCCCC(=O)CCC(O)=O [1] |
| InChI Key | PRDIIROHTWNJDB-UHFFFAOYSA-N [1] |
| Classification | Medium-chain keto acid [1] |
| Physical Properties | Very hydrophobic, practically insoluble in water, and relatively neutral [1] |
Since experimental chemical shifts were not found in the searched literature, the following table contains predicted values for this compound, calculated for a water solvent (H₂O) [1]. These are useful for preliminary identification but should be verified with an authentic standard.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹³C NMR | Information missing (carbon positions not specified in search results) | Predicted values for various field strengths (25-226 MHz) are available [1]. |
| ¹H NMR | Information missing (proton positions not specified in search results) | Predicted values for various field strengths (100-900 MHz) are available [1]. |
For conclusive identification and characterization of this compound, advanced 1D and 2D NMR experiments are essential. Below are standard protocols for key techniques.
This is the fundamental experiment for proton analysis.
zg on Bruker spectrometers).A TOCSY experiment identifies all protons within a coupled spin system, making it ideal for identifying the interconnected alkyl chain in this compound [3].
mlevphpr.2 (MLEV-17 based TOCSY) on Bruker spectrometers [3].The following diagram illustrates the through-bond connectivity information provided by a TOCSY experiment compared to a basic COSY experiment.
>TOCSY reveals couplings across an entire spin system, unlike COSY which only shows direct neighbors.
A NOESY experiment provides information about protons that are close in space (through-space coupling), which is critical for confirming stereochemistry and molecular conformation [4].
noesyphpr pulse sequence for small molecules. For larger molecules or viscous solutions, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is preferable [4].Understanding the biological role of this compound can provide context for its analysis.
The following diagram illustrates the role of this compound in the formation of γ-nonalactone.
>Proposed biosynthetic pathway from linoleic acid to the aroma compound γ-nonalactone.
| Property | Value |
|---|---|
| CAS Number | 6064-52-4 [1] [2] [3] |
| Molecular Formula | C₉H₁₆O₃ [1] [2] [3] |
| Molecular Weight | 172.22 g/mol [1] [2] [3] |
| Density | 1.02 g/cm³ [1] or 1.0±0.1 g/cm³ [3] |
| Boiling Point | 298.2 °C at 760 mmHg [1] [3] |
| Flash Point | 148.4 °C [1] [3] |
| Canonical SMILES | CCCCCC(=O)CCC(=O)O [1] |
While direct solubility data is unavailable, we can infer its behavior and outline experimental approaches:
Given the lack of direct data, you may need to determine solubility experimentally. Here is a standard protocol for quantitative solubility measurement:
Flowchart of the experimental protocol for determining solubility.
The table below summarizes the key chemical and physical properties of 4-oxononanoic acid:
| Property | Value |
|---|---|
| CAS Registry Number | 6064-52-4 [1] [2] [3] |
| Molecular Formula | C9H16O3 [1] [4] [2] |
| Molecular Weight | 172.22 g/mol [1] [4] [2] |
| Density | 1.02 g/cm³ [4] [3] |
| Boiling Point | 298.2 °C at 760 mmHg [1] [4] [3] |
| Flash Point | 148.4 °C [1] [4] [3] |
| IUPAC Name | This compound [4] |
| Canonical SMILES | CCCCCC(=O)CCC(=O)O [4] |
| InChI Key | PRDIIROHTWNJDB-UHFFFAOYSA-N [4] [3] |
| H-Bond Donor | 1 [4] |
| H-Bond Acceptor | 3 [4] |
Synonyms: 4-Ketopelargonic acid, 3-Caproyl propionic acid, 4-Oxo-nonanoic acid [2] [3].
This compound is available from several chemical suppliers, though it is typically offered for research purposes.
Research has confirmed that this compound is a biochemical precursor for γ-nonalactone, a compound that contributes coconut and sweet aromas to wines [5]. The following diagram and protocol detail the key experiment that demonstrated this biotransformation:
A study detailed in a 2023 Analytical and Bioanalytical Chemistry article provided direct experimental evidence for this pathway [5].
This compound is a keto acid with established commercial availability and a demonstrated significant role in the biosynthesis of γ-nonalactone, which is a key aroma compound in wines [5] [2]. Its chemical properties are well-characterized, and its metabolic pathway provides a clear example of a fragrance precursor in nature [5].
4-Oxononanoic acid is a keto acid identified as a direct precursor to γ-nonalactone, a volatile lactone contributing to stone fruit and coconut aromas in wines. Its quantification is essential for understanding aroma development in winemaking, particularly in varieties like Merlot and Cabernet Sauvignon [1]. These notes outline a robust GC-MS protocol for analyzing this compound, including extraction, derivatization, and quantification steps.
Must/Wine Sampling:
Extraction:
Derivatization:
| Grape Variety | Concentration Range (µg/L) | Sample Type | Reference |
|---|---|---|---|
| Merlot | Traces – 60 | Must | [1] |
| Cabernet Sauvignon | Traces – 60 | Must | [1] |
| Parameter | Specification |
|---|---|
| Column Type | Polar capillary (VF-WAX) |
| Ionization Mode | Electron Impact (70 eV) |
| Quantitation Ion (m/z) | 98 |
| Internal Standard | (d_6)-4-oxononanoic acid |
| LOD (Estimated) | < 1 µg/L |
The diagram below illustrates the hypothesized pathway of γ-nonalactone formation from linoleic acid and this compound, as shown in the search results [3] [1].
This workflow outlines the key steps in sample preparation and analysis.
The enzymatic conversion of 4-oxononanoic acid to γ-nonalactone represents a significant biotransformation pathway with substantial implications for both flavor chemistry and pharmaceutical development. γ-Nonalactone serves as a key aromatic compound responsible for characteristic dried/cooked fruit nuances in wines and other food products, while also serving as a model system for understanding lactonization mechanisms relevant to drug metabolism [1]. This transformation occurs naturally during alcoholic fermentation in Saccharomyces cerevisiae systems, where the keto acid precursor undergoes enantioselective cyclization to form the lactone structure [1].
The biological significance of this pathway extends beyond flavor production to encompass fundamental biochemical processes. Lactonization represents a crucial detoxification mechanism in mammalian systems, where similar cyclization reactions convert hydroxycarboxylic acids to more readily excretable lactone forms [2]. Understanding the enzymatic basis of this transformation provides valuable insights for pharmaceutical scientists developing lactone-based therapeutics or studying drug metabolism pathways. The stereoselective nature of this biotransformation—favoring the (R)-enantiomer of γ-nonalactone—further highlights its relevance to chiral compound synthesis, a critical consideration in modern drug development where enantiomeric purity often determines pharmacological activity [1].
Preparation of Fermentation Medium:
Inoculation and Fermentation:
Sample Collection and Extraction:
While enzymatic transformation represents the biologically relevant pathway, chemical lactonization provides a reference for comparison and mechanistic understanding.
Table 1: Comparison of Biotransformation vs. Chemical Lactonization
| Parameter | Microbial Biotransformation | Chemical Lactonization |
|---|---|---|
| Reaction Time | 24-168 hours | 2-4 hours |
| Temperature | 18-22°C | 60-80°C |
| Enantioselectivity | (R)-enantiomer preferred (94:6 R/S) | Racemic mixture (50:50 R/S) |
| Yield | 60-85% | 70-90% |
| Byproducts | Minimal | Decomposition products possible |
Table 2: Quantitative Analysis of this compound and γ-Nonalactone in Grape Musts
| Sample Type | This compound (μg/L) | γ-Nonalactone (μg/L) | Enantiomeric Ratio (R/S) |
|---|---|---|---|
| Merlot Must | 25-60 | ND-15 | 92:8 - 96:4 |
| Cabernet Sauvignon Must | traces-45 | ND-12 | 90:10 - 95:5 |
| Post-Fermentation Wine | traces-10 | 20-85 | 60:40 - 75:25 |
The biotransformation efficiency of this compound to γ-nonalactone typically ranges from 60-85% in optimized fermentation systems. The enantiomeric ratio observed in natural grape musts shows strong preference for the (R)-enantiomer (average 94:6 R/S), while post-fermentation wines exhibit moderated enantioselectivity (65:35 R/S) [1]. This shift suggests potential racemization mechanisms or differential metabolism of enantiomers during extended fermentation.
The quantitative data should demonstrate clear inverse correlation between this compound depletion and γ-nonalactone formation, with maximum lactone concentration typically achieved at fermentation completion. Statistical analysis should include Pearson correlation coefficients for precursor-product relationship (expected r > 0.85) and analysis of variance (ANOVA) for replicate fermentations (target p < 0.05 for significant differences).
Table 3: Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Low γ-nonalactone yield | Non-optimal yeast strain | Use validated Saccharomyces cerevisiae wine strains |
| Poor chromatographic separation | Column degradation or improper temperature program | Condition column above maximum operating temperature; optimize temperature ramp |
| High background interference | Co-extracted compounds from complex matrix | Implement additional clean-up step (e.g., silica gel chromatography) |
| Inconsistent enantiomeric ratios | Microbial contamination | Maintain sterile technique; monitor fermentation microbiology |
| Low MS sensitivity | Ion source contamination | Clean ion source; optimize NCI reagent gas pressure |
The following diagrams provide visual representations of the key experimental and metabolic pathways described in this protocol.
This comprehensive protocol details the experimental methodology for studying the biotransformation of this compound to γ-nonalactone in microbial systems. The application notes provide critical insights into the enantioselective nature of this transformation and its implications for flavor chemistry and pharmaceutical development. The integrated approach combining microbial fermentation, advanced analytical techniques, and data interpretation frameworks offers researchers a robust toolkit for investigating lactonization pathways.
The quantitative data tables and troubleshooting guide facilitate implementation of these methods across different laboratory settings, while the visual workflows enhance understanding of the complex biochemical processes involved. Future method development should focus on expanding chiral separation techniques and exploring alternative biocatalysts to enhance transformation efficiency and enantioselectivity.
This compound is a key product of ω-6 polyunsaturated fatty acid peroxidation and has been identified as a potential endogenous ligand for the LOX-1 receptor, implicating it in the pathogenesis of atherosclerosis [1]. Its chemical identifier is CAS# 6064-52-4, with a molecular formula of C9H16O3 and a molecular weight of 172.221 g/mol [2].
This protocol proposes a method for extracting this compound from biological matrices using SPE, followed by derivatization and analysis via GC-MS.
Pre-treatment is critical for optimal analyte recovery. Based on the nature of the matrix, the following steps are recommended [3]:
A mixed-mode reversed-phase/cation exchange sorbent is suggested to handle the acidic nature of this compound and potential matrix interferences.
The following table outlines the proposed SPE procedure:
| Step | Purpose | Solvent / Conditions |
|---|---|---|
| Conditioning | Activates sorbent; preps for sample | 2 x 1 mL Methanol; 2 x 1 mL Water or buffer [3] |
| Loading | Applies sample for analyte retention | Pre-treated sample; low flow rate (~1 mL/min) [3] |
| Washing | Removes weakly-bound interferences | 2 x 1 mL Water; 1 x 1 mL Methanol/Water (e.g., 20:80 v/v) [3] |
| Drying | Removes water before elution | Apply vacuum for 5-10 minutes |
| Elution | Recovers analyte of interest | 2 x 1 mL of organic solvent (e.g., Methanol with 2% Formic Acid) [3] |
Due to the polar carbonyl and carboxylic acid groups, derivatization is essential for improving volatility and chromatographic behavior.
The following parameters, optimized from a rapid forensic GC-MS method, provide a strong foundation [6].
The following diagram visualizes the complete experimental workflow from sample to analysis:
This document provides a foundational SPE-GC-MS protocol for this compound. The method leverages established SPE principles and a rapid GC-MS program, requiring researchers to focus optimization efforts on the extraction and derivatization steps specific to their sample matrix and analytical objectives.
4-Oxononanoic acid is a biologically significant oxo-fatty acid that plays important roles in lipid peroxidation pathways and cellular signaling processes. This nine-carbon fatty acid derivative features a ketone group at the fourth carbon position, which confers unique chemical reactivity and biological activity compared to conventional fatty acids. The compound has garnered substantial research interest due to its formation as a peroxidation product of ω-6 polyunsaturated fatty acids and its involvement in the pathogenesis of atherosclerosis and other oxidative stress-related conditions. With the molecular formula C₉H₁₆O₃ and an exact mass of 172.109945 g/mol, this compound serves as both a biomarker of oxidative stress and a precursor to more advanced lipid peroxidation products that modify biological macromolecules [1] [2].
The structural features of this compound include a carboxylic acid head group and a ketone functionality at the C4 position, creating a reactive platform for further chemical modifications and biological interactions. This compound is chemically related to 9-oxo-nonanoic acid, which is another oxidation product of linoleic acid that demonstrates biological activity by increasing phospholipase A2 (PLA2) activity and thromboxane B2 (TXB2) production in human plasma [1]. The presence of the oxo-group at different positions along the fatty acid chain significantly influences the biological properties and metabolic fates of these oxidized lipids, with this compound being particularly notable for its role in forming advanced protein adducts.
Table 1: Comparison of Different Oxo-Fatty Acids in Lipid Peroxidation
| Compound Name | Molecular Formula | Exact Mass | Position of Oxo Group | Biological Precursor | Key Biological Activities |
|---|---|---|---|---|---|
| This compound | C₉H₁₆O₃ | 172.109945 | C4 | ω-6 PUFAs | Protein adduct formation, LOX-1 receptor ligand |
| 9-Oxo-nonanoic acid | C₉H₁₆O₃ | 172.109945 | C9 | Linoleic acid | Increases PLA2 activity, enhances thromboxane B2 production |
| 4-Oxo-2(E)-nonenal (ONE) | C₉H₁₂O₂ | 152.083730 | C4 (with aldehyde) | ω-6 PUFAs | Protein modification, genotoxicity, apoptosis induction |
This compound is primarily generated through the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs), particularly linoleic acid and arachidonic acid [2]. This oxidative degradation occurs through a free radical-mediated process that initially generates 4-hydroperoxy-2-nonenal, which subsequently decomposes to form 4-oxo-2(E)-nonenal (ONE). ONE then undergoes further oxidation to yield this compound as a stable end product. Additionally, this compound can be formed through the Schiff base pathway during the reaction of ONE with lysine residues in proteins, followed by hydrolysis to release the free acid [2]. This compound represents a terminal oxidation product that accumulates in tissues under conditions of oxidative stress and serves as a marker for lipid peroxidation events.
The biological significance of 4-oxonanoic acid extends beyond being merely a stable oxidation product. It represents a critical intermediate in the formation of covalent protein adducts that contribute to cellular dysfunction in oxidative stress-related pathologies. The compound's ketone functionality enables it to react with nucleophilic amino acid residues in proteins, particularly lysine side chains, forming stable Nϵ-(4-oxononanoyl)lysine (ONL) adducts [2]. These adducts have been detected in human atherosclerotic lesions, predominantly localized in vascular endothelial cells and macrophage-derived foam cells, suggesting their involvement in the progression of atherosclerosis. The formation of these adducts represents a molecular link between lipid peroxidation and protein modification that underlies the pathophysiology of several oxidative stress-associated diseases.
Figure 1: Metabolic Pathway and Protein Adduct Formation of this compound
Within the context of cellular fatty acid metabolism, this compound represents a specialized oxidation product that differs fundamentally from typical fatty acid oxidation pathways. Conventional fatty acid β-oxidation occurs primarily in mitochondria and represents a significant source of adenosine triphosphate (ATP) during fasting conditions or periods of high energy demand [3] [4]. This catabolic process systematically shortens fatty acids by two-carbon units in the form of acetyl-CoA, while generating reducing equivalents in the form of NADH and FADH₂ [5] [6]. The β-oxidation pathway consists of four sequential enzyme-catalyzed steps: oxidation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, a second oxidation by β-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-keto thiolase [3] [7].
In contrast to energy-yielding β-oxidation, the formation of this compound occurs through non-enzymatic peroxidation rather than controlled enzymatic oxidation. While mitochondrial β-oxidation is regulated by cellular energy status and substrate availability through mechanisms such as the malonyl-CoA inhibition of carnitine palmitoyltransferase I (CPT I) [3] [4], the formation of this compound occurs unregulated under conditions of oxidative stress. Additionally, whereas mitochondrial β-oxidation produces acetyl-CoA for energy generation, the formation of this compound represents a potentially detrimental process that generates reactive intermediates capable of modifying cellular constituents. Understanding these distinctions is crucial for appreciating the pathological significance of this compound in contrast to the physiological role of regulated fatty acid oxidation.
Protocol Objective: To synthesize the N-hydroxysulfosuccinimide ester of this compound for subsequent protein conjugation studies.
Materials and Reagents:
Equipment:
Procedure:
Technical Notes:
Protocol Objective: To conjugate this compound to carrier proteins for antibody production or cellular studies.
Materials and Reagents:
Equipment:
Procedure for KLH Conjugation (for immunization):
Procedure for BSA Conjugation (for assay development):
Technical Notes:
Figure 2: Experimental Workflow for this compound-Protein Conjugate Preparation and Antibody Production
Protocol Objective: To produce and characterize monoclonal antibodies specific to the this compound-lysine adduct (ONL) for immunohistochemistry and ELISA applications.
Materials and Reagents:
Equipment:
Procedure:
Technical Notes:
The biological significance of this compound is particularly prominent in the context of atherosclerosis research, where it contributes to foam cell formation and vascular inflammation through specific receptor interactions. Research has demonstrated that proteins modified by this compound (through ONL formation) serve as endogenous ligands for the scavenger receptor LOX-1 (lectin-like oxidized LDL receptor-1) [2]. This receptor interaction represents a crucial molecular mechanism linking lipid peroxidation to atherosclerotic plaque development. Experimental studies using CHO cells stably expressing LOX-1 have shown that both ONE-modified and ONL-coupled proteins competitively inhibit the binding and uptake of acetylated LDL, establishing the role of this compound adducts in this pathogenic pathway.
Beyond receptor binding, this compound protein adducts trigger pro-inflammatory signaling cascades that amplify vascular dysfunction. Treatment of differentiated THP-1 cells with ONL-coupled proteins significantly induces the expression of atherogenesis-related genes, including monocyte chemoattractant protein-1 and tumor necrosis factor-α in a LOX-1-dependent manner [2]. This inflammatory gene induction establishes a direct connection between lipid peroxidation products and the chronic inflammation that characterizes atherosclerosis. Furthermore, the detection of ONL adducts in human atherosclerotic lesions, with intense immunoreactivity particularly evident in vascular endothelial cells and macrophage-derived foam cells, provides clinical relevance to these experimental findings and positions this compound as a meaningful contributor to human disease pathology.
The analytical detection of this compound and its protein adducts provides valuable approaches for quantifying oxidative stress in biological systems. Liquid chromatography with on-line electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been established as a highly sensitive method for the quantification of ONL adducts in both in vitro and in vivo systems [2]. This analytical approach enables researchers to precisely measure the extent of protein modification by this compound under various conditions of oxidative stress, providing a quantitative biomarker of lipid peroxidation severity. The development of specific monoclonal antibodies against ONL, such as the mAb 9K3 described in Protocol 3.3, has further expanded the methodological toolbox for investigating this compound protein adducts through immunohistochemical and ELISA-based applications.
The biomarker utility of this compound extends beyond atherosclerosis to other pathological conditions associated with oxidative stress. The presence of ONL adducts has been documented during the oxidative modification of low-density lipoprotein (LDL) in vitro, establishing this adduct as a component of oxidatively modified LDL [2]. Given the well-established role of oxidized LDL in atherosclerosis pathogenesis, the detection of this compound adducts provides insight into the specific chemical modifications that contribute to LDL atherogenicity. Additionally, the formation of this compound from ω-6 polyunsaturated fatty acids positions this compound as a general indicator of polyunsaturated fatty acid peroxidation, relevant to diverse fields including neurodegeneration, aging, and cancer biology.
Table 2: Research Applications of this compound Detection and Modulation
| Research Area | Specific Application | Methodology | Key Findings |
|---|---|---|---|
| Atherosclerosis Research | LOX-1 receptor ligand identification | Competitive binding assays using CHO cells expressing LOX-1 | ONL-adducted proteins compete with acetylated LDL for LOX-1 binding |
| Inflammation Biology | Inflammatory gene expression | THP-1 cell differentiation and gene expression analysis | ONL-adducted proteins induce MCP-1 and TNF-α via LOX-1 |
| Analytical Biochemistry | Biomarker quantification | LC-ESI-MS/MS | ONL detected in human atherosclerotic lesions at low levels |
| Antibody Development | Immunoassay development | Hybridoma technology and monoclonal antibody production | mAb 9K3 specifically recognizes ONL adducts in tissues |
| Lipid Peroxidation Assessment | Oxidative stress monitoring | Protein adduct quantification | ONL levels correlate with extent of lipid peroxidation |
Table 3: Quantitative Physicochemical and Biological Data for this compound and Related Compounds
| Parameter | This compound | 9-Oxo-nonanoic Acid | 4-Oxo-2(E)-nonenal (ONE) |
|---|---|---|---|
| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ | C₉H₁₂O₂ |
| Exact Mass | 172.109945 | 172.109945 | 152.083730 |
| Heavy Atom Count | 12 | 12 | 11 |
| Rotatable Bonds | 8 | 8 | 6 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| logP (Calculated) | 2.00 | 2.00 | 1.85 |
| Topological Polar Surface Area | 54.37 Ų | 54.37 Ų | 37.30 Ų |
| Protein Adduct Formation | Nϵ-(4-oxononanoyl)lysine (ONL) | Not characterized | Multiple adducts with Cys, His, Lys |
| Receptor Interactions | LOX-1 scavenger receptor | Not characterized | Not characterized |
The study of This compound in fatty acid oxidation pathways provides valuable insights into the molecular mechanisms linking lipid peroxidation to cellular dysfunction in oxidative stress-associated diseases. The experimental protocols outlined in this document—covering chemical synthesis, protein conjugation, antibody production, and analytical detection—provide researchers with comprehensive methodologies for investigating this biologically relevant lipid oxidation product. The central role of this compound in forming covalent protein adducts that activate the LOX-1 receptor and induce pro-inflammatory gene expression establishes this compound as a significant contributor to atherosclerosis pathogenesis and potentially other inflammatory conditions.
Future research directions in this field should focus on developing more sensitive analytical methods for detecting this compound adducts in clinical samples, exploring the potential of these adducts as biomarkers of disease progression, and investigating therapeutic approaches to disrupt the formation or signaling of these pathogenic lipid-protein adducts. Additionally, further studies are needed to elucidate the potential roles of this compound in other pathological conditions characterized by oxidative stress, including neurodegenerative diseases, metabolic syndrome, and aging. The continued investigation of this compound and related lipid oxidation products will undoubtedly yield important insights into the chemical basis of oxidative stress-associated pathologies and potentially identify novel therapeutic targets for these conditions.
This compound (4-ONA, this compound) is a lipid peroxidation product formed from omega-6 polyunsaturated fatty acids like linoleic acid and arachidonic acid [1] [2]. It is generated during the decomposition of peroxidized lipids, such as 13-HPODE [1]. 4-ONA is reactive and can covalently modify proteins. However, its direct detection in vivo is challenging due to its reactivity and low abundance.
A major breakthrough was identifying a stable end-product: the lysine adduct Nϵ-(4-oxononanoyl)lysine (ONL) [3]. ONL is a 4-ketoamide-type adduct formed when the precursor aldehyde 4-oxo-2(E)-nonenal (ONE) reacts with lysine residues on proteins [3]. ONL is a prominent, long-lived adduct, making it a superior target for quantifying the biological impact of lipid peroxidation.
This protocol describes the sensitive quantification of protein-bound ONL in biological samples using Liquid Chromatography with on-line Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) [3].
The process of preparing biological samples for ONL analysis involves a series of steps to isolate and hydrolyze proteins. The workflow is as follows:
The table below summarizes key parameters for LC-ESI-MS/MS analysis of ONL.
| Parameter Category | Specification |
|---|---|
| Chromatography | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8-2.6 μm) [3]. |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid [3]. |
| Ionization | Electrospray Ionization (ESI), positive ion mode [3]. |
| Mass Analyzer | Triple quadrupole (QQQ) for Multiple Reaction Monitoring (MRM) [3]. |
| Quantification | Use of stable isotope-labeled internal standard (e.g., d₄-ONL or ¹³C₆-ONL) is critical for accurate quantification [3]. |
This method has been successfully applied to demonstrate the formation of ONL during the oxidative modification of low-density lipoprotein (LDL) in vitro and to confirm its presence in human atherosclerotic lesions [3]. Immunohistochemistry with an ONL-specific monoclonal antibody (mAb 9K3) showed intense staining in vascular endothelial cells and macrophage-derived foam cells within these lesions [3].
4-Oxononanoic acid is an emerging signaling molecule and defense precursor in plant immune responses with significant potential for sustainable agriculture applications. This keto acid serves as a direct precursor to γ-nonalactone and participates in plant defense signaling pathways, contributing to enhanced resistance against various pathogens. These application notes provide comprehensive experimental protocols for quantifying this compound in plant tissues, demonstrating its biotransformation to antimicrobial compounds, and evaluating its efficacy in priming plant defense responses. We include optimized methodologies for extraction, analysis using gas chromatography-mass spectrometry (GC-MS), and functional assays that collectively establish this compound as a key mediator in plant innate immunity. These protocols are designed for researchers investigating plant-pathogen interactions and developing novel elicitor-based crop protection strategies.
Plant defense mechanisms against pathogens involve a sophisticated network of biochemical signaling pathways and antimicrobial compound production. Among various defense-related metabolites, oxylipins—oxygenated derivatives of polyunsaturated fatty acids—play crucial roles as signaling molecules and direct antimicrobial agents [1]. This compound (4-ONA) is a keto acid that has recently been identified as a key metabolic intermediate in plant defense responses, particularly noted for its role as a direct precursor to γ-nonalactone, a compound associated with defense signaling and antimicrobial activity [2].
The significance of this compound extends beyond its conversion to lactone compounds. As part of the broader oxylipin pathway, it participates in the complex signaling network that plants activate upon pathogen recognition. Research indicates that oxylipins function not only as direct antimicrobial agents but also as regulators of defense gene expression and programmed cell death at infection sites [1]. The induced defense responses in plants treated with elicitors like this compound include reconstruction of cell ultrastructure, increased production of defense enzymes, and redirection of metabolic fluxes toward protective compounds [3].
Understanding the role of specific oxylipins such as this compound in plant immunity provides valuable insights for developing sustainable crop protection strategies. Unlike conventional pesticides, elicitors that activate the plant's innate immune system offer an environmentally friendly approach to disease management with potentially lower risks of pathogen resistance development [4] [5]. These application notes consolidate current knowledge and provide detailed methodologies for studying this compound in plant defense contexts.
This compound (C₉H₁₆O₃) is a nine-carbon keto fatty acid characterized by a carbonyl group at the C4 position and a carboxylic acid terminus. This structure makes it highly reactive and amenable to enzymatic and non-enzymatic transformations, particularly intramolecular cyclization to form γ-nonalactone, a volatile compound with known antimicrobial properties [2]. The compound exists in two enantiomeric forms ((R) and (S)), with the (R)-enantiomer being preferentially produced in biological systems and exhibiting different sensory properties and biological activities [2].
Within the plant oxylipin family, this compound belongs to a broader class of oxygenated fatty acid derivatives that includes jasmonates, divinyl ethers, and other lactone compounds. Oxylipins are primarily synthesized from linoleic (18:2) and linolenic (18:3) acids through oxidation initiated by lipoxygenases (LOXs), α-dioxygenases (α-DOX), or other oxygenases [1]. The structural diversity of oxylipins allows them to fulfill various roles in plant defense, from direct antimicrobial activity to signaling functions.
This compound has been identified and quantified in the must of important grape cultivars, with significant variation observed between varieties and developmental stages. The table below summarizes the concentration ranges reported in different experimental contexts:
Table 1: Quantitative Distribution of this compound in Plant Systems
| Plant Material | Concentration Range | Extraction Method | Analysis Technique | Reference |
|---|---|---|---|---|
| Merlot grape must | Traces - 60 μg/L | Dichloromethane extraction | GC-MS (NCI mode) | [2] |
| Cabernet Sauvignon grape must | Traces - 60 μg/L | Dichloromethane extraction | GC-MS (NCI mode) | [2] |
| Synthetic standards | 10-1000 μg/L (calibration) | Solvent dilution | GC-MS | [2] |
The enantiomeric ratio of this compound and its transformation products differs significantly between natural plant tissues and synthetic preparations. In grape must, the (R)-enantiomer predominates with an average ratio of 94:6 (R/S), while this ratio shifts to approximately 65:35 in fermented products, indicating enantioselective processing during biotransformation [2]. This enantiomeric preference has functional significance, as the two forms exhibit different detection thresholds (66 μg/L for R-form vs. 35 μg/L for S-form) and potentially different biological activities [2].
This compound contributes to plant direct defense through its role as a precursor to antimicrobial compounds. Its biotransformation to γ-nonalactone represents a conversion from a less active precursor to a compound with demonstrated antimicrobial properties. Research has established that many oxylipins exhibit significant growth inhibition against various plant pathogens, including bacteria, fungi, and oomycetes [1]. In large-scale screening studies, the majority of tested oxylipins (41 out of 43) showed inhibitory activity against at least some plant pathogens, with 26 compounds active against three or more different microbial species [1].
The antimicrobial activity of oxylipins varies based on their structural features, including chain length, oxygenated functional groups, and stereochemistry. For this compound, the keto group at the C4 position appears crucial for its biological activity, both as a direct antimicrobial agent and as a lactone precursor. The compound's effectiveness stems from its ability to disrupt microbial membranes and interfere with essential metabolic processes, though its exact mode of action requires further elucidation.
Beyond direct antimicrobial effects, this compound functions as a signaling molecule in plant immune responses. Treatment with such elicitors primes plants for enhanced defense by establishing a "alerted state" that enables faster, stronger responses to subsequent pathogen attacks [5]. This priming phenomenon is characterized by chromatin modifications that "mark" defense genes for rapid activation, accumulation of inactive MAP kinases ready for activation, and enhanced production of reactive oxygen species (ROS) upon pathogen recognition [6].
The signaling pathways activated by this compound likely intersect with established defense hormone networks, particularly the jasmonic acid (JA) and salicylic acid (SA) pathways. Similar to other oxylipins, this compound may modulate the balance between these signaling pathways to orchestrate appropriate defense responses against different pathogen types [7]. The diagram below illustrates the potential position of this compound within plant defense signaling networks:
Figure 1: Integration of this compound in Plant Defense Signaling. 4-ONA is synthesized through the oxylipin pathway and contributes to defense both directly and through priming of defense genes.
Evidence suggests that this compound may participate in the establishment of systemic acquired resistance (SAR), a whole-plant immunity state that provides long-lasting protection against broad pathogen spectra [5]. SAR is typically associated with accumulation of salicylic acid and pathogenesis-related (PR) proteins, and it can be triggered by various elicitors, including oxylipin derivatives [4].
The duration of protection afforded by elicitor treatment depends on concentration and application method. High concentrations of elicitors often induce localized necrosis and short-term protection, while low concentrations can establish systemic immunization that persists for weeks to months [3]. For 4-oxonanoic acid, the optimal concentration range for defense induction without phytotoxicity must be determined empirically for each plant species.
Principle: This protocol describes the extraction, identification, and quantification of this compound from plant tissues using dichloromethane extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis [2].
Materials and Reagents:
Procedure:
Validation Parameters:
Principle: This protocol demonstrates the conversion of this compound to γ-nonalactone during alcoholic fermentation, confirming its role as a direct precursor [2].
Materials and Reagents:
Procedure:
Key Measurements:
Principle: This protocol evaluates the priming activity of this compound by measuring enhanced defense responses to pathogen challenge in treated plants [5].
Materials and Reagents:
Procedure:
Evaluation Parameters:
Table 2: Expected Results from Defense Response Priming Assay
| Parameter | Control | 4-ONA Treated | Significance |
|---|---|---|---|
| Spore count (spores/mL) | 5.2 × 10⁴ ± 0.3 × 10⁴ | 1.1 × 10⁴ ± 0.2 × 10⁴ | p < 0.01 |
| PR1 expression (fold change) | 1.0 ± 0.2 | 8.5 ± 1.2 | p < 0.05 |
| HR appearance (hpi) | 36 ± 4 | 18 ± 2 | p < 0.01 |
| Protection (%) | - | 78.8 ± 3.2 | - |
Effective application of this compound as an plant defense elicitor requires careful consideration of formulation components and application parameters. Based on research with similar oxylipin elicitors, the following guidelines are recommended:
Table 3: Formulation and Application Parameters for this compound
| Parameter | Recommended Range | Notes |
|---|---|---|
| Concentration | 10⁻⁷ - 10⁻⁸ M | Lower concentrations often more effective for systemic immunization [3] |
| Application Timing | 24-48 hours before expected pathogen challenge | Allows for establishment of primed state [5] |
| Application Frequency | Single application or 2-3 week intervals | Duration of protection varies by crop species |
| Adjuvants | 0.01-0.05% surfactant (e.g., Tween 20) | Improves leaf coverage and penetration |
| Compatibility | Compatible with most fungicides | Avoid alkaline mixtures (pH > 8.0) |
The optimal concentration of this compound for defense induction follows a biphasic response, where high concentrations (above 10⁻⁵ M) may cause tissue damage and localized necrosis, while lower concentrations (10⁻⁷ to 10⁻⁸ M) establish systemic immunization without phytotoxicity [3]. Field validation is essential to determine crop-specific optimal concentrations.
This compound should be integrated into comprehensive disease management programs rather than used as a standalone treatment. Its mode of action as a defense primer makes it particularly valuable as a preventative treatment applied before disease outbreaks or during periods of high disease pressure.
Effective integration strategies include:
The compatibility of this compound with other crop protection inputs should be verified through jar tests and small-scale trials before large-scale implementation. Monitoring of defense gene expression or other priming markers can help optimize application timing in different crop systems.
This compound represents a promising natural elicitor with demonstrated roles in plant defense through both direct antimicrobial precursor activity and defense priming mechanisms. The experimental protocols provided herein enable researchers to quantify this compound in plant tissues, validate its biotransformation to active defense compounds, and evaluate its efficacy in enhancing disease resistance.
The application of this compound in agriculture aligns with growing interest in sustainable crop protection strategies that leverage the plant's innate immune system. Unlike direct antimicrobial agents, defense elicitors typically pose lower risks for resistance development and have favorable environmental and toxicological profiles [4]. However, several research gaps remain to be addressed, including:
Future research should focus on elucidating the complete mode of action of this compound, optimizing application strategies for different cropping systems, and developing commercial formulations that maintain bioactivity under field conditions. As understanding of plant immune mechanisms advances, oxylipins like this compound offer exciting opportunities for developing next-generation crop protection products that work in harmony with plant biology.
The table below outlines common issues in H/D exchange experiments, their potential causes, and solutions based on general methodology. This can serve as a template for acid-specific troubleshooting.
| Problem | Potential Cause | Troubleshooting Steps |
|---|---|---|
| Low Deuterium Incorporation | Incorrect pD of reaction medium; insufficient catalyst; reaction time too short; temperature too low [1]. | Optimize pD (exchange rates are pH/pD dependent) [1]; ensure adequate concentration of acid catalyst (e.g., DCl) [2]; increase reaction time or temperature. |
| Back-Exchange (Loss of Deuterium) | Slow analysis under protic conditions after the exchange reaction [1]. | Quench the exchange reaction by rapidly lowering the pH to the minimum exchange rate (e.g., pH 2.6 for proteins) [1]; use aprotic solvents for analysis where possible; minimize delay between quenching and analysis. |
| Unwanted Side Reactions | Substrate degradation under strong acid/base conditions or high temperature [1]. | Screen for milder reaction conditions; use a more robust catalyst; reduce reaction temperature. |
| Inconsistent or Scrambled MS Data | Hydrogen scrambling during mass spectrometry analysis, particularly with Collision-Induced Dissociation (CID) [1]. | Use fragmentation techniques with minimal scrambling, such as Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) [1]; optimize mass spectrometer parameters to reduce ion heating. |
While not specific to 4-oxononanoic acid, one research paper details a two-step synthesis of a deuterated alkane from nonanoic acid, which shares a similar carbon chain length and functional group origin [2]. The H/D exchange step is directly applicable.
Since direct information is limited, here are some strategies to build the specific, in-depth content your audience needs:
The diagram below summarizes the key stages and decision points in a general H/D exchange experiment, which can be adapted for your specific molecule.
1. Why do my analyte's retention times vary between different HPLC columns, and how can I predict them accurately?
Retention time (tR) shifts between columns are common due to differences in column chemistry and performance. The Linear Calibration using Two Reference Substances (LCTRS) method provides a more accurate and robust prediction than traditional relative retention times [1].
2. Why did my retention times increase when I used a more polar mobile phase? I expected the polar compounds to move faster.
In Reversed-Phase Chromatography, this is expected behavior. The key is understanding competition and solvent strength [2].
The table below clarifies this relationship:
| Factor Change | Impact on Retention Time in RPLC | Explanation |
|---|---|---|
| Increased mobile phase polarity (e.g., more water) | Increases | Weaker solvent; analyte prefers stationary phase [2]. |
| Decreased mobile phase polarity (e.g., more ACN/MeOH) | Decreases | Stronger solvent; analyte is dissolved more easily [2]. |
| Increased analyte non-polarity | Increases | "Like sticks to like"; stronger interaction with stationary phase [2]. |
Here are detailed methodologies adapted from general organic acid handling.
This method ensures you can identify this compound consistently across different instruments and columns [1].
Step 1: Establish Standard Retention Time (StR)
StR = ∑(t_Ri)/n [1].Step 2: Calibrate with Your Laboratory System
tR_lab = a × StR + b.Step 3: Predict and Validate
The workflow for this method is outlined below:
UV-Vis spectroscopy is useful for quantifying this compound in purified fractions, as the ketone and carboxylic acid groups are likely to absorb in the UV range [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unretained or poorly resolved peaks on HPLC | Mobile phase is too strong (non-polar). | Increase mobile phase polarity by using a higher percentage of water in the gradient [2]. |
| Unacceptable retention time drift between columns | Normal column-to-column variation. | Implement the LCTRS method described above to calibrate for your specific system [1]. |
| Low recovery during liquid-liquid extraction | Incorrect solvent pH; acid is ionized and not partitioning to organic phase. | Adjust aqueous phase pH to at least 2 units below the pKa of the acid to ensure it is in its protonated, neutral form. |
| Low signal or poor linearity in UV-Vis | Sample concentration is too high or low; solvent absorption. | Dilute the sample to bring absorbance below 1.0. Use a high-purity, UV-transparent solvent like methanol or acetonitrile in the relevant range [3]. |
Here are answers to some common questions about SPE recovery issues:
Q1: What are the most common causes of low recovery in SPE? Low recovery usually happens when the analyte isn't properly retained by the sorbent or isn't fully eluted. The table below summarizes the frequent causes and their solutions [1] [2] [3].
| Cause of Low Recovery | Proposed Solution |
|---|---|
| Incorrect Sorbent Chemistry | Select a sorbent with a matching retention mechanism (e.g., reversed-phase for non-polar analytes, ion-exchange for charged species). For very strong retention, use a less hydrophobic sorbent [1]. |
| Insufficient Elution | Use a stronger elution solvent (higher organic percentage), adjust pH to neutralize the analyte, or increase the elution volume [1] [3]. |
| Sorbent Overload | Reduce the sample load or use a cartridge with higher capacity (e.g., polymeric sorbents have ~3x the capacity of silica-based ones) [1]. |
| Improper Conditioning | Always condition the cartridge (e.g., with methanol) followed by equilibration with a solvent matching the sample matrix to ensure proper retention [2] [3]. |
| Flow Rate Too High | Slower flow rates (e.g., 1 mL/min or less) allow for better interaction between the analyte and sorbent, improving recovery [2]. |
Q2: Why am I getting poor reproducibility between samples? Poor reproducibility often stems from inconsistencies in the SPE process [1]. Key things to check:
Q3: The cleanup is unsatisfactory, with many interfering compounds. What can I do? This indicates insufficient selectivity [1].
The following diagram maps a logical workflow for diagnosing and solving SPE recovery problems.
If you are developing or optimizing an SPE method from scratch, here is a detailed protocol adapted from a recent study that simultaneously extracted two pharmaceutical compounds from wastewater [4]. You can use this as a template, adjusting the parameters for your specific compound, 4-oxononanoic acid.
1. Sorbent Selection and Pre-conditioning
2. Sample Preparation and Loading
3. Washing and Elution
4. Final Preparation for Analysis
This compound is a carbonyl-containing compound (specifically, a keto acid) that can be formed as a product of lipid peroxidation [1] [2]. Its structure makes it potentially reactive and susceptible to degradation, similar to other aldehydes and keto acids. The key challenge in its analysis often lies in its stability during sample preparation and analysis [2].
Based on the analysis of reactive carbonyl compounds, here are the primary methodological approaches and key considerations for ensuring analyte integrity.
| Method | Key Consideration for Stability | Derivatization Needed? | Reported Advantages |
|---|---|---|---|
| Liquid Chromatography (LC-MS) [2] | Stabilize the carbonyl group; prevent decomposition during sample prep and on-column. | Highly Recommended | High sensitivity and specificity; allows for use of stable isotope internal standards. |
| Gas Chromatography (GC-MS) [2] | Analyze volatile derivatives; underivatized keto acids may degrade in hot injection port. | Required (for reliability) | Excellent separation efficiency; robust libraries for identification. |
| HPLC-UV/FLD [3] | Limited native UV absorption/fluorescence; derivatization enhances detection. | Required | Widely accessible instrumentation; derivatization can improve sensitivity and selectivity. |
The following diagram outlines a general workflow for analyzing this compound, incorporating steps to minimize degradation:
1. Sample Collection and Storage
2. Derivatization for Enhanced Stability and Detection
3. Chromatographic Analysis
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Peak Shape | Degradation of the analytic on-column. | Ensure complete derivatization; use inert liner/column; optimize mobile phase pH. |
| Low Analytical Signal | Incomplete derivatization or decomposition during storage. | Check derivatization reaction time/temperature; verify storage conditions; use internal standard. |
| High Background Noise | Interferences from complex matrix (e.g., biological samples). | Improve sample clean-up (e.g., solid-phase extraction); leverage selective detection (e.g., MS/MS). |
| Inconsistent Results Between Runs | Variable derivatization efficiency. | Strictly control reaction conditions; use a fresh, high-purity derivatizing reagent. |
The flowchart below outlines a systematic approach to diagnose why your derivatization of 4-oxononanoic acid might be incomplete. You can follow the steps to identify potential root causes.
To investigate the potential causes identified in the flowchart, you can use the following experimental protocols. These will help you collect the data needed to pinpoint the issue.
1. Verifying Reagent Quality and Purity of this compound
2. Systematic Optimization of Reaction Conditions
The table below provides a template for designing your experiments to optimize the derivatization conditions. You will need to adjust the specific values based on your chosen reagent and typical starting points.
| Experiment ID | Parameter Varied | Suggested Testing Range | Control & Analysis |
|---|---|---|---|
| Time Series | Reaction Time | 15 min, 30 min, 60 min, 120 min | Keep temperature and molar ratio constant. Analyze yield by GC. |
| Temperature Series | Reaction Temperature | 60°C, 80°C, 100°C | Keep time and molar ratio constant. Analyze yield by GC. |
| Stoichiometry Series | Molar Ratio (Acid:Reagent) | 1:2, 1:5, 1:10 | Keep time and temperature constant. Analyze yield by GC. |
Once you have performed the derivatization, these techniques are essential for confirming its success and quantifying the yield.
^1H NMR spectrum of your product to the starting material. The successful derivatization of the carboxylic acid group will typically cause a shift in the proton signal of the alpha-methylene group (-CH2-COOH). For complex mixtures, newer statistical workflows can deconvolute NMR spectra to identify components [3].To minimize issues in future experiments, consider integrating these practices into your workflow.
What are the common sources of interference in GC-MS? Interference typically arises from the sample matrix itself. Co-eluting compounds with similar mass-to-charge (m/z) ratios can be misidentified or can suppress/enhance the target analyte's signal. For organic acids, these are often other endogenous metabolites [1] [2].
Why is my analyte peak broad or tailing? This is often due to active sites in the GC system (liner, column) or inadequate derivatization. Organic acids are particularly prone to adsorption and poor chromatographic behavior if not properly derivatized [3] [1].
My signal is weaker than expected. How can I improve sensitivity? Ensure complete derivatization of the carboxylic acid group. Using analyte protectants and thorough system maintenance to reduce adsorption can significantly improve sensitivity [4]. Contamination from glassware introducing metal ions can also suppress signals [5].
Here is a structured approach to diagnosing and resolving interference for 4-oxononanoic acid detection.
| Problem | Possible Causes | Recommended Actions |
|---|---|---|
| Co-elution & Misidentification | Inadequate chromatographic resolution; matrix interferents with similar fragments [2]. | Improve GC method (slower gradient, different column); Use GC-MS/MS for superior selectivity [1] [4]. |
| Poor Peak Shape | Active sites in liner/column; Incomplete derivatization [1]. | Re-derivatize (optimize time/temperature); Replace liner and trim column; Use analyte protectants [4]. |
| Low/Inconsistent Recovery | Loss during sample prep; Adsorption to active sites; Inefficient extraction [2]. | Use appropriate internal standard; Evaluate different extraction solvents; Use inert sample vials and consumables [5]. |
| High Background Noise | Matrix co-extractives; Dirty ion source; Contaminated carrier gas or inlet. | Improve sample cleanup; Perform routine MS maintenance; Use high-purity gases and solvents [4]. |
Proper derivatization is critical for the volatile and stable analysis of organic acids like this compound.
Transitioning from single quadrupole GC-MS to tandem mass spectrometry (GC-MS/MS) is the most effective way to overcome interference.
The following diagram illustrates the logical workflow for troubleshooting interference issues, from initial detection to resolution.
| Property | Value |
|---|---|
| CAS Number | 6064-52-4 [1] [2] [3] |
| Molecular Formula | C₉H₁₆O₃ [1] [2] [3] |
| Molecular Weight | 172.22 g/mol [1] [2] |
| Boiling Point | 298.2 ± 13.0 °C (at 760 mmHg) [1] |
| Flash Point | 148.4 ± 16.3 °C [1] |
| Density | 1.0 ± 0.1 g/cm³ [1] |
| Log P | 1.63 [1] |
| Safety (H-Statements) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) [2] |
While direct protocols for this compound are unavailable, the following established techniques are highly relevant for studying the stability of such compounds. You can adapt these methods to develop your own experimental protocols.
UPLC is ideal for separating and quantifying compounds in a mixture, making it excellent for detecting and measuring degradants in a main sample [4].
This technique measures how much light a sample absorbs. It's useful for tracking changes in concentration or the formation of chromophores over time [6].
The workflow below summarizes a logical approach to troubleshooting stability issues using these techniques.
Here are some hypothetical questions and answers that you could include, based on general principles and the information available.
Q1: What are the likely degradation pathways for this compound?
Q2: What is the recommended storage condition for this compound solutions?
Q3: Which analytical technique is best for monitoring its stability?
Q4: Are there any known safety concerns?
Since 4-oxononanoic acid contains both a keto and a carboxylic acid group, common analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable, with GC-MS being particularly effective for volatile compound analysis [1].
A primary challenge is the lack of a commercial standard with certified purity [2]. The Linear Calibration using Two Reference Substances (LCTRS) method can be a cost-effective and reproducible solution for HPLC, reducing the need for multiple expensive standards [3].
Method validation confirms your analytical procedure is suitable for its intended use. The table below outlines key parameters to evaluate [4].
| Validation Parameter | Definition & Purpose | Recommended Experimental Protocol | Acceptance Criteria (Example) |
|---|---|---|---|
| Specificity | Ability to accurately measure the analyte despite interfering components. | Analyze a blank sample and a sample spiked with this compound. Check for baseline separation and no co-eluting peaks. | Chromatogram shows no interference at the same retention time as this compound. |
| Linearity & Calibration Curve | Relationship between instrument response and analyte concentration across a specified range. | Prepare ≥5 standard solutions at different concentrations. Plot peak area/height vs. concentration and perform linear regression [5] [4]. | R² (Coefficient of determination) > 0.999 [4]. |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve) [4]. | Signal-to-noise ratio (S/N) ≈ 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | LOQ = 10 × (Standard Deviation of Response / Slope of the Calibration Curve) [4]. | Signal-to-noise ratio (S/N) ≈ 10:1. |
| Accuracy (% Recovery) | Closeness of the measured value to the true value. | Spike a known amount of standard into a sample matrix and analyze. Calculate % Recovery = (Measured Concentration / Spiked Concentration) × 100. | Recovery of 98-102% [4]. |
| Precision (Repeatability) | Closeness of agreement between a series of measurements under the same conditions. | Analyze multiple preparations (n≥6) of the same sample. Calculate the %RSD (Relative Standard Deviation). | %RSD ≤ 2.0% [4]. |
Many reproducibility issues stem from column variability. The LCTRS method improves robustness by establishing a linear relationship between retention times on your system and a standardized retention time (StR) [3].
Procedure for Implementing LCTRS:
tR(MySystem) = a × StR + b [3].Q1: Why is my retention time for this compound shifting between runs or columns?
Q2: The commercial this compound standard has no Certificate of Analysis (CoA). How can I ensure accuracy?
Q3: My calibration curve has a low R² value. What should I check?
The table below summarizes key information for several oxo fatty acids based on the search results.
| Fatty Acid Name | Carbon Chain | Oxo Group Position | Key Characteristics / Context |
|---|---|---|---|
| 4-Oxononanoic Acid [1] [2] | C9 | 4 | A terminal product from lipid peroxidation; an endogenous ligand for the LOX-1 receptor [1]. |
| 3-Oxo-pentadecanoic Acid [3] | C15 | 3 | Classified as a long-chain, beta-keto acid; interactions with E. coli proteins noted [3]. |
| 10-Oxostearic Acid [4] | C18 | 10 | A saturated oxo fatty acid; protons α to the oxo group resonate at 2.27-2.38 and 1.54-1.58 ppm (¹H NMR) [4]. |
| 9-Oxo-(10E,12Z)-octadecadienoic Acid [4] | C18 | 9 | An unsaturated compound with conjugated double bonds; double bond signals observed between 5.9 and 7.43 ppm (¹H NMR) [4]. |
| 12-Oxo-10(E)-octadecenoate [4] | C18 | 12 | A monounsaturated oxo fatty ester; olefinic protons at 6.04 and 6.8 ppm (¹H NMR) [4]. |
The most detailed experimental data from your search pertains to the biological role and detection of this compound, specifically as part of the lysine adduct Nϵ-(4-oxononanoyl)lysine (ONL) [1].
The diagram below illustrates this experimental workflow and key findings.
This compound is a recognized precursor to γ-Nonalactone, an aroma compound associated with coconut and stone fruit descriptors in wine [1]. A key study used deuterium-labelling to demonstrate that supplementing with this compound resulted in the production of γ-Nonalactone in Merlot and Cabernet-Sauvignon wines [1]. The diagram below illustrates this relationship and the general principle of how a Stable Isotope Dilution Assay (SIDA) works for accurate quantification.
While specific protocols for this compound are not available in the search results, the following framework outlines the critical steps for developing and validating a SIDA method based on general analytical principles and the context found [1].
Core Components of SIDA-SPE-GC-MS:
²H²³C-4-oxononanoic acid) would be synthesized or sourced. This labelled standard is added to the sample at the beginning of sample preparation. It acts as an internal standard, correcting for losses during extraction and matrix effects during analysis [1].Key Validation Parameters to Compare: A comparison guide should objectively evaluate the SIDA method against alternatives by presenting experimental data for these parameters:
| Validation Parameter | SIDA-SPE-GC-MS (Expected Performance) | Alternative Methods (e.g., GC-MS without SIDA) |
|---|---|---|
| Accuracy | High (corrected by the isotopic standard) | Variable (susceptible to matrix effects) |
| Precision | High (Repeatability and Reproducibility) | Lower |
| Linearity & Range | Wide dynamic range with good R² value | May be narrower |
| Limit of Detection (LOD) | Expected to be very low | Likely higher |
| Limit of Quantification (LOQ) | Expected to be very low | Likely higher |
| Recovery | Consistently high and reproducible | May vary significantly |
| Selectivity/Specificity | High (based on MS/MS fragmentation) | Moderate (based on retention time) |
The key findings from recent research on the biotransformation of 4-oxononanoic acid by yeast during alcoholic fermentation are summarized in the table below.
| Aspect | Experimental Findings |
|---|---|
| Precursor Identified | This compound was identified in Merlot and Cabernet Sauvignon grape musts [1] [2]. |
| Concentration in Must | Ranged from trace amounts to over 60 µg/L [1] [2]. |
| Biotransformation Agent | Saccharomyces cerevisiae (yeast) during alcoholic fermentation [1]. |
| Product Formed | γ-Nonalactone (a lactone with cooked fruit aroma) [1] [2]. |
| Enantioselectivity | The biotransformation is (R)-enantioselective [1]. |
| Enantiomer Ratio (Grape/Wine) | Average R/S ratio in grape: 94:6 Average R/S ratio in wine: 65:35 [1]. | | Sensory Impact | Detection Threshold: (R)-enantiomer: 66 µg/L; (S)-enantiomer: 35 µg/L [1]. |
The following methodologies were used to obtain the data presented above.
Identification and Quantification of Precursor:
Demonstrating the Biotransformation:
Assessing Enantioselectivity and Sensory Impact:
The experimental workflow for these protocols can be visualized as follows:
The table below summarizes the basic identifiers and physicochemical properties of this compound from the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 6064-52-4 [1] [2] |
| Molecular Formula | C9H16O3 [3] [1] [2] |
| Molecular Weight | 172.22 g/mol [1] [2] |
| IUPAC Name | This compound [1] |
| Synonym | 4-ketononanoic acid [2] |
| Density | 1.02 g/cm³ [1] |
| Boiling Point | 298.2 °C at 760 mmHg [1] [2] |
| Flash Point | 148.4 °C [1] [2] |
One specific synthetic route for this compound is described in a 2011 research paper [4]. The provided flowchart below visualizes this two-step experimental protocol.
The synthesis begins with the production of its precursor, 4-Oxo-2(E)-nonenal (ONE), from 2-pentylfuran.
Step 1: Oxidative Ring Opening of 2-Pentylfuran
Step 2: Purification of ONE
Synthesis of this compound from ONE While the search results confirm that this compound is synthesized from ONE, the specific experimental details for this final oxidation or rearrangement step are not provided in the available excerpts [4].
Understanding the biological context of this compound can be crucial for drug development research.
The core differences between LC-MS and GC-MS that influence method selection are summarized in the table below.
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |
|---|---|---|
| Mobile Phase | Liquid (e.g., methanol, water with buffers) [1] [2] | Inert gas (e.g., helium) [1] [2] |
| Separation Principle | Polarity (hydrophilic/hydrophobic interactions with solid phase) [2] | Volatility and polarity (with temperature-controlled oven) [2] |
| Typical Ion Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) [2] | Electron Impact (EI) [2] |
| Ionization Process | Soft ionization; often produces intact molecular ions like [M+H]⁺ or [M-H]⁻ [2] | Hard ionization; typically produces fragment ions [2] |
| Sample Preparation | Minimal; often protein precipitation or dilution. Can use SPE for complex matrices [3] | Extensive; often requires derivatization to increase volatility and thermal stability [3] |
| Analysis Duration | Shorter run times [3] | Longer run times due to oven programming and sample prep [3] |
| Analyte Suitability | Broad range; ideal for non-volatile, thermally labile, and high molecular weight compounds [3] [2] | Narrower range; ideal for volatile, thermally stable, and low to medium molecular weight compounds [2] |
The following workflows, derived from methods used for similar compounds, can be adapted for 4-oxononanoic acid.
Protocol 1: LC-MS/MS Analysis (Based on Oxidized Fatty Acid Methods) [4] This method is highly suitable for sensitive and specific quantification of this compound in complex biological matrices.
Protocol 2: GC-MS Analysis (Based on General Metabolomics and Flavor Compound Methods) [3] [2] [5] This method is applicable if this compound is volatile or can be made volatile through derivatization.
The table below summarizes the expected performance characteristics for both methods, based on data from analyses of similar compounds.
| Performance Metric | LC-MS/MS (Expected Performance) | GC-MS (Expected Performance) |
|---|---|---|
| Sensitivity | High (mol range: 10⁻¹⁵) [2] | High (mol range: 10⁻¹²) [2] |
| Accuracy | Excellent (e.g., 88.5–102.2% recovery with ISTD) [5] | Excellent (e.g., 99.7–107.3% accuracy) [3] |
| Precision | Good to Excellent (RSD: 2.6–10.5%) [5] | Excellent (CV <9%) [3] |
| Analyte Specificity | Very High (via MRM transitions) [4] | High (via retention time and fragment ions) [5] |
| Key Advantage | Minimal sample prep; superior for labile compounds; high specificity with MRM [3] [4] | Robust compound identification with extensive EI libraries [2] [6] |
| Key Limitation | Matrix effects can suppress/enhance ionization (requires ISTD correction) [3] [4] | Often requires extensive derivatization; not suitable for non-volatile analytes [3] [2] |
The table below summarizes the key experimental findings and contexts in which 4-oxononanoic acid has been studied.
| Biological Context / Association | Experimental Model / Sample | Key Finding / Role of this compound | Detection Method |
|---|---|---|---|
| Atherosclerosis & Lipid Peroxidation [1] | In vitro (LDL), in vivo (mouse model), cell cultures (THP-1, CHO). | Forms Nϵ-(4-oxononanoyl)lysine (ONL) adduct on proteins. ONL is a ligand for LOX-1 receptor, inducing inflammatory gene expression (MCP-1, TNF-α). | Liquid Chromatography with on-line Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) [1] |
| Cystic Fibrosis (CF) Breath Analysis [2] | Human breath from children with CF vs. healthy controls. | Identified as one of the 49 discriminatory exhaled compounds that distinguish children with CF from healthy controls. | On-line Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) [2] |
| General Chemical Identity [3] | Chemical database. | A medium-chain fatty acid containing an aldehyde functional group. | Predicted GC-MS and LC-MS/MS spectra available [3] |
To ensure your research is reproducible, here are the detailed methodologies from the key studies.
The comprehensive workflow for breath analysis and identification of biomarkers like this compound in Cystic Fibrosis research can be visualized as follows:
The role of this compound in lipid peroxidation and inflammation, particularly in the context of atherosclerosis, is a key pathway:
The data indicates that this compound is more than a simple marker of oxidative stress; its derivative ONL is a biologically active molecule that can drive inflammation in atherosclerosis [1]. Its detection in breath also highlights its potential as a non-invasive biomarker for CF lung inflammation [2].
When incorporating this biomarker into your research:
The following table details the key methodology used in a 2022 study to confirm 4-oxononanoic acid as a precursor to γ-nonalactone in wine [1].
| Aspect | Description |
|---|---|
| Objective | To verify if this compound is a direct precursor to γ-nonalactone during fermentation [1]. |
| Experimental Method | Stable Isotope Labelling and Fermentation Model [1]. |
| Core Procedure | Grape must was spiked with ²H-labelled this compound prior to fermentation [1]. |
| Analysis Technique | The resulting wine was analyzed using Gas Chromatography–Mass Spectrometry (GC–MS) [1]. |
| Key Finding | The analysis confirmed the presence of ²H-labelled γ-nonalactone, proving this compound is a precursor [1]. |
| Implied Pathway | The proposed mechanism is the reduction of the ketone group in this compound to form 4-hydroxynonanoic acid, which then undergoes lactonization under acidic conditions [1]. |
Although the precursor study itself does not provide a full validation of the method for this compound, the same research group developed a robust quantitative method for its derivative, γ-nonalactone. This method showcases the advanced techniques applicable to this chemical pathway [1].
| Parameter | Result / Description |
|---|---|
| Analyte | γ-Nonalactone [1]. |
| Internal Standard | Novel ²H₂¹³C₂-γ-nonalactone (synthesized via Wittig olefination and deuterogenation) [1]. |
| Sample Preparation | Solid-Phase Extraction (SPE) [1]. |
| Analysis Instrument | Gas Chromatography–Mass Spectrometry (GC–MS) [1]. |
| Linear Range | 0 to 100 µg L⁻¹ [1]. |
| Linearity (R²) | > 0.99 [1]. |
| Reproducibility | 0.72% [1]. |
| Repeatability | 0.38% [1]. |
The following diagram, created with Graphviz per your specifications, outlines the experimental workflow for the verification of this compound as a precursor.
Experimental Workflow for Precursor Verification [1]
This diagram illustrates the key steps: starting with grape must, spiking it with a labelled version of the precursor, fermentation, and analysis leading to confirmation.
The research also indicates that the biogenesis of this compound itself is not fully understood. The diagram below synthesizes the known and hypothesized pathways from linoleic acid to γ-nonalactone as mentioned in the literature [1].
Proposed Biosynthetic Pathway for γ-Nonalactone [1]
This pathway shows the confirmed step from this compound to γ-nonalactone, while also highlighting that its formation from lipoxygenation products (9/13-HODE) remains a hypothesis with unclarified steps [1].
Irritant